molecular formula C14H20O2 B569567 Benzylboronic acid pinacol ester CAS No. 121074-61-1

Benzylboronic acid pinacol ester

Cat. No.: B569567
CAS No.: 121074-61-1
M. Wt: 220.312
InChI Key: GWCCPPDUHRLFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylboronic acid pinacol ester is an organoboron compound with the molecular formula C₁₃H₁₉BO₂. It is a derivative of boronic acid, where the boron atom is bonded to a benzyl group and a pinacol ester group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with pinacol in the presence of a dehydrating agent. Another method includes the direct synthesis from arylamines using diboron pinacol ester (B₂pin₂) under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylboronic acid pinacol ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

121074-61-1

Molecular Formula

C14H20O2

Molecular Weight

220.312

IUPAC Name

2-benzyl-4,4,5,5-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C14H20O2/c1-13(2)14(3,4)16-12(15-13)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

GWCCPPDUHRLFCL-UHFFFAOYSA-N

SMILES

CC1(C(OC(O1)CC2=CC=CC=C2)(C)C)C

Synonyms

BENZYLBORONIC ACID PINACOL ESTER

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.